molecular formula C13H8Cl2O3 B6407576 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid CAS No. 1261965-77-8

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6407576
CAS No.: 1261965-77-8
M. Wt: 283.10 g/mol
InChI Key: AFUXXWJTVUOMIB-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid is an organic compound with a molecular formula of C13H8Cl2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUXXWJTVUOMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691274
Record name 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-77-8
Record name 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorophenol.

    Carboxylation: The phenol group is carboxylated to form this compound. This can be achieved through a Kolbe-Schmitt reaction, where the phenol is treated with carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde or 4-(3,5-dichlorophenyl)-2-hydroxyacetophenone.

    Reduction: Formation of 4-(3,5-dichlorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to other biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid: Similar structure but with chlorine atoms at different positions.

    4-(3,5-Dibromophenyl)-2-hydroxybenzoic acid: Bromine atoms instead of chlorine.

    4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid: Methoxy group instead of hydroxyl.

Uniqueness

4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both hydroxyl and carboxyl groups allows for versatile interactions in biological systems, making it a valuable compound for research and development.

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